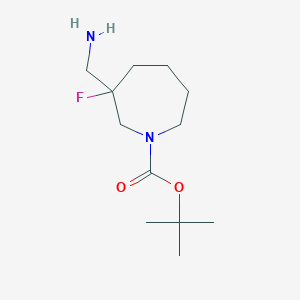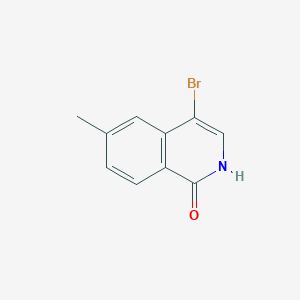
1-(2-Isocyanatoéthyl)-4-(trifluorométhoxy)benzène
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene typically involves the reaction of an appropriate precursor with phosgene or a phosgene equivalent. One common method involves the reaction of 1-(2-Aminoethyl)-4-(trifluoromethoxy)benzene with phosgene under controlled conditions to yield the desired isocyanate compound. The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene may involve the use of continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for obtaining high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Hydrolysis: Reaction with water to form corresponding amines and carbon dioxide.
Addition Reactions: Reaction with alcohols to form urethanes.
Substitution Reactions: Reaction with nucleophiles such as amines to form ureas.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under mild conditions.
Addition Reactions: Alcohols are used as reagents, and the reaction is often catalyzed by acids or bases.
Substitution Reactions: Amines are used as nucleophiles, and the reaction can be carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Hydrolysis: Corresponding amines and carbon dioxide.
Addition Reactions: Urethanes.
Substitution Reactions: Ureas.
Mécanisme D'action
The mechanism of action of 1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene involves the reactivity of the isocyanate group (-N=C=O). This group can react with nucleophiles such as amines, alcohols, and water, leading to the formation of ureas, urethanes, and amines, respectively. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Isocyanatoethyl)-4-methoxybenzene
- 1-(2-Isocyanatoethyl)-4-chlorobenzene
- 1-(2-Isocyanatoethyl)-4-fluorobenzene
Uniqueness
1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
1-(2-isocyanatoethyl)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)16-9-3-1-8(2-4-9)5-6-14-7-15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFZPBBBYFOWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1380801.png)

![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)

![1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine](/img/structure/B1380809.png)



![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)

![5-Azaspiro[2.5]octan-6-one](/img/structure/B1380818.png)


![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1380822.png)
